molecular formula C5H4BF3O2S B2915236 [4-(Trifluoromethyl)thiophen-3-yl]boronic acid CAS No. 2246717-07-5

[4-(Trifluoromethyl)thiophen-3-yl]boronic acid

Cat. No.: B2915236
CAS No.: 2246717-07-5
M. Wt: 195.95
InChI Key: LWVQATYLVQPFDR-UHFFFAOYSA-N
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Description

[4-(Trifluoromethyl)thiophen-3-yl]boronic acid: is an organoboron compound with the molecular formula C5H4BF3O2S It is a boronic acid derivative where the boronic acid group is attached to a thiophene ring substituted with a trifluoromethyl group at the 4-position

Mechanism of Action

Target of Action

The primary target of [4-(Trifluoromethyl)thiophen-3-yl]boronic acid is the palladium catalyst in the Suzuki-Miyaura cross-coupling reaction . This reaction is a widely-applied transition metal catalyzed carbon-carbon bond forming reaction .

Mode of Action

The compound interacts with its target through a process known as transmetalation . In this process, the boronic acid group of the compound is transferred from boron to palladium . This results in the formation of a new palladium-carbon bond .

Biochemical Pathways

The Suzuki-Miyaura cross-coupling reaction is the primary biochemical pathway affected by this compound . This reaction conjoins chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst . The downstream effects of this pathway include the formation of new carbon-carbon bonds .

Pharmacokinetics

It is known that the compound is relatively stable and readily prepared . Its ADME properties and their impact on bioavailability would require further investigation.

Result of Action

The result of the compound’s action is the formation of new carbon-carbon bonds via the Suzuki-Miyaura cross-coupling reaction . This can lead to the synthesis of various bioactive small molecules .

Action Environment

The action of this compound is influenced by the reaction conditions. The Suzuki-Miyaura cross-coupling reaction is known for its mild and functional group tolerant reaction conditions . Therefore, the compound’s action, efficacy, and stability may vary depending on these conditions .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of [4-(Trifluoromethyl)thiophen-3-yl]boronic acid typically involves the trifluoromethylation of thiophene derivatives followed by borylation. One common method includes the use of trifluoromethylating agents such as trifluoromethyl iodide or trifluoromethyl sulfonic acid in the presence of a base to introduce the trifluoromethyl group onto the thiophene ring. Subsequent borylation can be achieved using boronic acid derivatives under palladium-catalyzed conditions .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often utilizing continuous flow reactors and automated systems to ensure consistent production quality .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Chemistry: In organic synthesis, [4-(Trifluoromethyl)thiophen-3-yl]boronic acid is used as a building block for the construction of more complex molecules. Its ability to undergo Suzuki-Miyaura cross-coupling makes it valuable for forming carbon-carbon bonds in the synthesis of pharmaceuticals and agrochemicals .

Biology and Medicine: The compound’s unique structure, particularly the trifluoromethyl group, imparts significant biological activity. It is investigated for its potential as a pharmacophore in drug design, particularly in the development of enzyme inhibitors and receptor modulators .

Industry: In the industrial sector, this compound is used in the production of advanced materials, including polymers and electronic components. Its ability to form stable bonds with other molecules makes it useful in the development of sensors and other analytical devices .

Comparison with Similar Compounds

Uniqueness: The presence of both the trifluoromethyl group and the thiophene ring in [4-(Trifluoromethyl)thiophen-3-yl]boronic acid imparts unique electronic and steric properties that enhance its reactivity and potential biological activity. This combination makes it a valuable compound in various fields of research and industry .

Biological Activity

[4-(Trifluoromethyl)thiophen-3-yl]boronic acid is an organoboron compound characterized by a boronic acid functional group attached to a thiophene ring with a trifluoromethyl substituent. This compound has garnered significant interest in medicinal chemistry due to its unique structural features and potential biological activities, particularly in the context of drug discovery.

Chemical Structure and Properties

The molecular formula for this compound is C₇H₆BClF₃S. The presence of the trifluoromethyl (-CF₃) group enhances the compound's lipophilicity and metabolic stability, which are critical factors for bioavailability in drug development. The thiophene ring contributes to the electronic properties and reactivity of the molecule, making it a valuable building block in organic synthesis, particularly for Suzuki-Miyaura coupling reactions.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors. The boronic acid functionality allows it to form reversible covalent bonds with diols and other nucleophiles, which can modulate enzyme activity. This interaction is crucial in developing inhibitors for various diseases, including cancer and neurodegenerative disorders .

Biological Activity Spectrum

Research indicates that compounds containing boronic acids exhibit diverse biological activities, including:

  • Antitumor Activity : Studies suggest that this compound may inhibit tumor growth by targeting specific oncogenic pathways.
  • Antibacterial Properties : The compound has shown potential against certain bacterial strains, possibly due to its ability to interfere with bacterial enzyme functions .

Table 1: Overview of Biological Activities

Activity TypeDescriptionReference
AntitumorInhibits growth of cancer cells,
AntibacterialEffective against specific bacterial strains,

Case Studies

Several studies have explored the therapeutic potential of this compound:

  • Antitumor Studies : In vitro assays demonstrated that derivatives of this compound exhibited significant cytotoxicity against various cancer cell lines. The mechanism was linked to the inhibition of key signaling pathways involved in cell proliferation .
  • Antibacterial Efficacy : A screening campaign against Klebsiella pneumoniae identified several boronic acid derivatives, including those related to this compound, which showed promising inhibitory activity against β-lactamase enzymes, essential for bacterial resistance mechanisms .

Computational Studies

Computational methods such as molecular docking have been employed to predict the binding affinities of this compound with target proteins. These studies provide insights into its potential therapeutic roles and help optimize the structure for enhanced biological activity .

Comparative Analysis

When compared with structurally similar compounds, this compound demonstrates unique properties due to the trifluoromethyl group. This comparison highlights its enhanced lipophilicity and potential bioactivity:

Compound NameStructural FeaturesUnique Properties
4-Bromothiophen-3-ylboronic acidContains bromine instead of trifluoromethylDifferent electronic properties
4-Methoxythiophen-3-ylboronic acidContains methoxy groupEnhanced solubility
4-Fluorothiophen-3-ylboronic acidContains fluorineVaried biological activity due to fluorine effects

Properties

IUPAC Name

[4-(trifluoromethyl)thiophen-3-yl]boronic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H4BF3O2S/c7-5(8,9)3-1-12-2-4(3)6(10)11/h1-2,10-11H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LWVQATYLVQPFDR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CSC=C1C(F)(F)F)(O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H4BF3O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

195.96 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2246717-07-5
Record name [4-(trifluoromethyl)thiophen-3-yl]boronic acid
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